

An In-depth Technical Guide to the Synthesis and Purification of Nitron

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Compound of Interest

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This guide provides a comprehensive overview of the synthesis and purification of Nitron, a gravimetric reagent notably used for the determination of nitrate, perchlorate, and other anions. Nitron is chemically identified as 1,4-diphenyl-3-(phenylamino)-1H-1,2,4-triazolium, inner salt. This document details the necessary precursors, their synthesis, the final synthesis of Nitron, and the subsequent purification methods, supported by quantitative data and procedural diagrams.

Overview of Nitron

Nitron is a zwitterionic (inner salt) organic compound belonging to the 1,2,4-triazole class of heterocycles. Its primary application lies in analytical chemistry as a precipitating agent for various anions, most famously for the gravimetric analysis of nitrates. The bulky nature of the Nitron cation allows for the formation of insoluble salts with certain large anions.

Chemical Properties

Property	Value	Reference
IUPAC Name	1,4-Diphenyl-3-(phenylamino)-1,2,4-triazol-1-ium-2-ide	
CAS Number	2218-94-2	[1]
Molecular Formula	C ₂₀ H ₁₆ N ₄	[1]
Molecular Weight	312.37 g/mol	[1]
Appearance	Intensely yellow leaflets or needles	
Melting Point	~189 °C (decomposes)	
Solubility	Insoluble in water. Soluble in alcohol, benzene; slightly soluble in acetone, chloroform, ethyl acetate; sparingly soluble in ether.	

Spectral Data

Technique	Key Peaks/Shifts
FT-IR (KBr Pellet)	The spectrum is characterized by absorptions corresponding to aromatic C-H stretching, C=N and C=C stretching vibrations within the triazole and phenyl rings.
¹³ C NMR	The spectrum shows characteristic signals for the aromatic carbons of the phenyl rings and the carbon atoms of the triazole core.

Synthesis of Nitron

The synthesis of Nitron is a multi-step process that begins with the preparation of its key precursors: N,N'-diphenylthiourea and phenylhydrazine. These precursors are then reacted to form the 1,2,4-triazole ring of Nitron.

Synthesis of Precursors

2.1.1. N,N'-Diphenylthiourea (Thiocarbanilide)

N,N'-Diphenylthiourea is synthesized from the reaction of aniline with carbon disulfide.

- Reaction: $2\text{C}_6\text{H}_5\text{NH}_2 + \text{CS}_2 \rightarrow (\text{C}_6\text{H}_5\text{NH})_2\text{CS} + \text{H}_2\text{S}$

2.1.2. Phenylhydrazine

Phenylhydrazine is prepared through the reduction of a benzenediazonium salt, which is formed from aniline.

- Diazotization: $\text{C}_6\text{H}_5\text{NH}_2 + 2\text{HCl} + \text{NaNO}_2 \rightarrow \text{C}_6\text{H}_5\text{N}_2^+\text{Cl}^- + \text{NaCl} + 2\text{H}_2\text{O}$
- Reduction: $\text{C}_6\text{H}_5\text{N}_2^+\text{Cl}^- + 2\text{Na}_2\text{SO}_3 + 2\text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{NHNH}_2 + 2\text{NaHSO}_4$

Synthesis of Nitron

The final step in the synthesis of Nitron involves the reaction of N,N'-diphenylthiourea with phenylhydrazine. This reaction, first described by M. Busch in 1905, leads to the formation of the 1,4-diphenyl-3-(phenylamino)-1,2,4-triazole ring system. The reaction proceeds through the elimination of hydrogen sulfide and aniline.

- Overall Reaction: $(\text{C}_6\text{H}_5\text{NH})_2\text{CS} + \text{C}_6\text{H}_5\text{NHNH}_2 \rightarrow \text{C}_{20}\text{H}_{16}\text{N}_4 + \text{H}_2\text{S} + \text{C}_6\text{H}_5\text{NH}_2$

Experimental Protocols

Synthesis of N,N'-Diphenylthiourea

Materials:

- Aniline
- Carbon disulfide
- Ethanol

Procedure:

- In a fume hood, a solution of aniline in ethanol is prepared in a round-bottom flask.
- An equimolar amount of carbon disulfide is added dropwise to the aniline solution with constant stirring.
- The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by the evolution of hydrogen sulfide gas (use appropriate safety precautions and scrubbing).
- After the reaction is complete, the mixture is cooled, and the precipitated white solid of N,N'-diphenylthiourea is collected by filtration.
- The crude product is washed with cold ethanol to remove unreacted starting materials and dried.

Synthesis of Phenylhydrazine

Materials:

- Aniline
- Sodium nitrite
- Hydrochloric acid
- Sodium sulfite
- Sodium hydroxide

Procedure:

- Aniline is dissolved in hydrochloric acid and cooled to 0-5 °C in an ice bath.
- A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the benzenediazonium chloride solution.
- A solution of sodium sulfite is then added to the diazonium salt solution.

- The mixture is carefully neutralized and then made alkaline with sodium hydroxide solution to liberate the phenylhydrazine base.
- The phenylhydrazine is extracted with a suitable organic solvent (e.g., diethyl ether), and the solvent is removed under reduced pressure to yield crude phenylhydrazine.

Synthesis of Nitron

Materials:

- N,N'-Diphenylthiourea
- Phenylhydrazine
- Anhydrous solvent (e.g., xylene or ethanol)

Procedure:

- Equimolar amounts of N,N'-diphenylthiourea and phenylhydrazine are dissolved in a suitable anhydrous solvent in a round-bottom flask equipped with a reflux condenser.
- The reaction mixture is heated to reflux. The reaction involves the evolution of hydrogen sulfide and aniline.
- The reaction is continued for several hours until the formation of the product is complete, which can be monitored by thin-layer chromatography.
- Upon cooling, the yellow crystalline product, Nitron, precipitates from the solution.
- The crude product is collected by filtration.

Purification of Nitron

The crude Nitron obtained from the synthesis is purified by recrystallization.

Materials:

- Crude Nitron

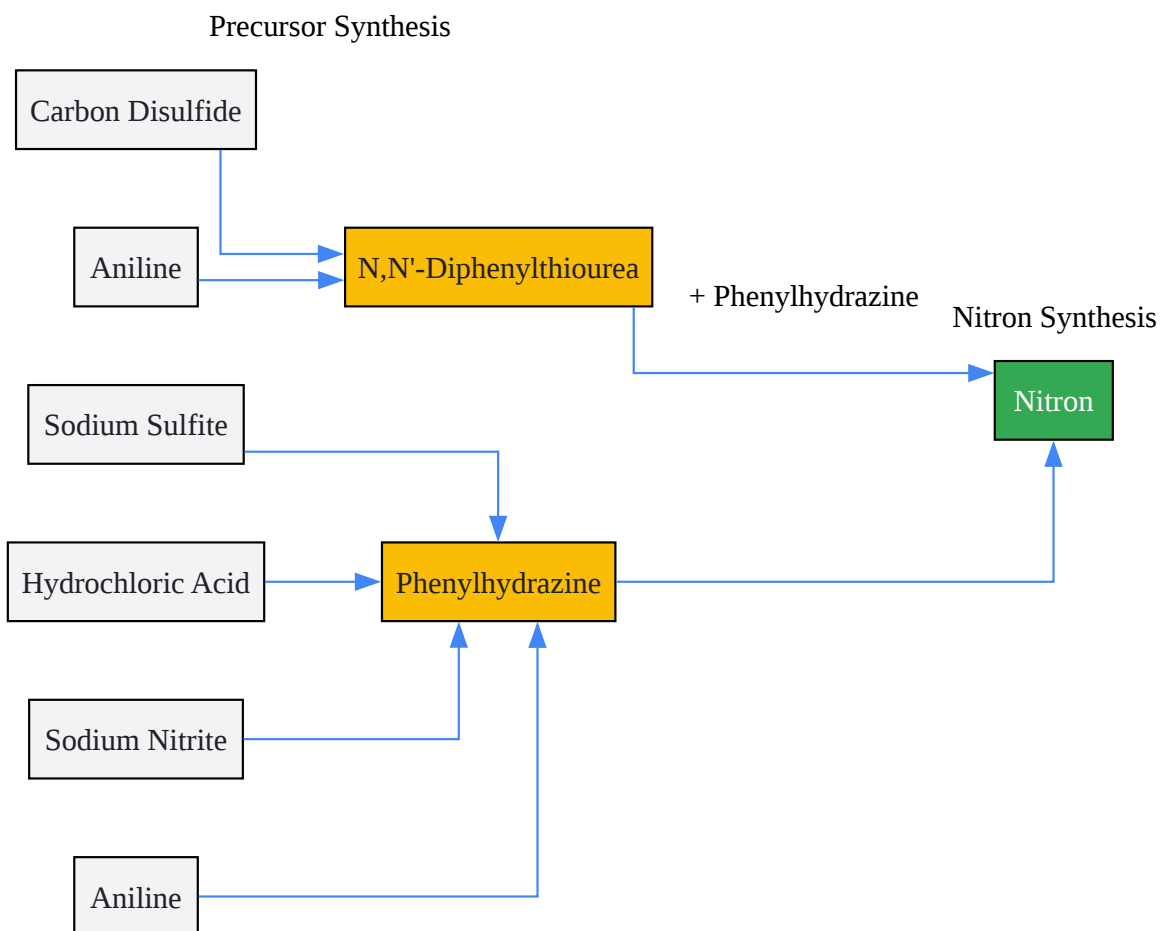
- Ethanol or another suitable solvent

Procedure:

- The crude Nitron is dissolved in a minimum amount of hot ethanol.
- The hot solution is filtered to remove any insoluble impurities.
- The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystallization.
- The resulting intensely yellow crystals of pure Nitron are collected by filtration.
- The crystals are washed with a small amount of cold ethanol and dried in a vacuum desiccator.

Visualizations

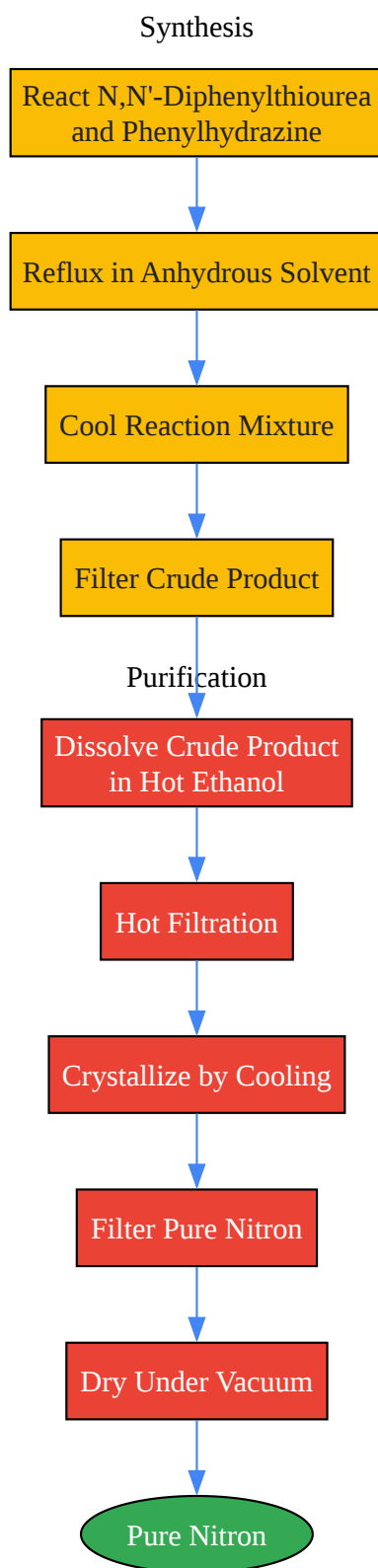
Synthesis Pathway of Nitron



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Caption: Synthetic pathway of Nitron from its precursors.

Experimental Workflow for Nitron Synthesis and Purification



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Caption: Workflow for the synthesis and purification of Nitron.

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References

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